4-[(3-Methoxybenzyl)oxy]benzaldehyde
Description
4-[(3-Methoxybenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative featuring a benzaldehyde core with a 3-methoxybenzyloxy group at the para position. This compound is characterized by its aromatic aldehyde functionality and ether-linked 3-methoxybenzyl substituent, which confers unique electronic and steric properties. Such derivatives are frequently employed as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials.
Structure
2D Structure
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-4-2-3-13(9-15)11-18-14-7-5-12(10-16)6-8-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOBYPRZSFOAJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397112 | |
| Record name | 4-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161192-29-6 | |
| Record name | 4-[(3-Methoxyphenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161192-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Reactants :
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4-Hydroxybenzaldehyde (1.0 equiv)
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3-Methoxybenzyl chloride (1.1 equiv)
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Base : Potassium carbonate (K₂CO₃, 1.1 equiv) facilitates deprotonation of the phenolic hydroxyl group.
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Solvent : Anhydrous acetone or dimethylformamide (DMF) ensures solubility of both organic and inorganic components.
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Temperature : 55–60°C, maintained for 24–28 hours to achieve complete conversion.
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Workup : Filtration to remove excess base, followed by solvent evaporation and recrystallization from heptane or ethyl acetate.
Key Data Table: Standardized Protocol
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–100% (depending on purity) | |
| Reaction Time | 28 hours | |
| Solvent | Acetone | |
| Temperature | 55°C | |
| Purification Method | Heptane trituration |
This method is favored industrially due to its scalability and high yield. The use of acetone as a solvent minimizes side reactions, such as aldehyde oxidation, while K₂CO₃’s mild basicity prevents decomposition of sensitive functional groups.
Alternative Alkylation Strategies
Phase-Transfer Catalysis (PTC)
In PTC systems, tetrabutylammonium bromide (TBAB) accelerates the reaction by shuttling the phenoxide ion into the organic phase. This method reduces reaction times to 6–8 hours at room temperature.
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Conditions :
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Solvent: Dichloromethane (DCM)/water biphasic system.
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Base: Aqueous NaOH (50% w/v).
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Catalyst: TBAB (5 mol%).
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Advantage : Avoids high temperatures, preserving thermal labile substrates.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction kinetics through rapid dielectric heating. Trials using DMF as a solvent and K₂CO₃ as a base achieved 90% yield within 1 hour at 120°C. This approach is energy-efficient but requires specialized equipment.
Mechanistic Insights and Side Reactions
The Williamson mechanism proceeds via a two-step process:
Common Side Reactions:
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Over-Alkylation : Excess benzyl chloride may lead to dialkylation, mitigated by stoichiometric control.
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Aldehyde Oxidation : Trace moisture or oxygen can oxidize the aldehyde to carboxylic acid, avoided by inert atmosphere handling.
Analytical Characterization
Post-synthesis, the product is validated via:
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NMR Spectroscopy :
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¹H NMR (CDCl₃) : δ 9.88 (s, 1H, CHO), 7.82 (d, J = 8.6 Hz, 2H, ArH), 7.35 (t, J = 8.0 Hz, 1H, ArH), 5.21 (s, 2H, OCH₂), 3.81 (s, 3H, OCH₃).
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Mass Spectrometry : m/z 242.27 [M]⁺ confirms molecular weight.
Industrial-Scale Considerations
For bulk production, continuous flow reactors are employed to enhance mixing and heat transfer. Key parameters include:
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Residence Time : 30–60 minutes.
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Solvent Recovery : Distillation units reclaim acetone (>95% efficiency).
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Quality Control : In-line IR monitors aldehyde integrity during synthesis.
Emerging Methodologies
Recent advances focus on photocatalyzed etherification, using visible light to activate aryl halides. Pilot studies report 70% yield under ambient conditions, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxybenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 4-[(3-Methoxybenzyl)oxy]benzoic acid.
Reduction: 4-[(3-Methoxybenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(3-Methoxybenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxybenzyl)oxy]benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxybenzyl group can also participate in hydrophobic interactions and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of 4-[(3-Methoxybenzyl)oxy]benzaldehyde and its analogues:
Biological Activity
4-[(3-Methoxybenzyl)oxy]benzaldehyde, with the molecular formula C16H16O4 and a molecular weight of approximately 272.29 g/mol, is an organic compound characterized by a benzaldehyde functional group linked to a methoxybenzyl ether. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry.
Structural Characteristics
The structure of this compound features:
- Aldehyde Group : This functional group is known for its reactivity, allowing it to participate in various chemical reactions and potentially interact with biological targets.
- Methoxy Substituents : The presence of methoxy groups enhances the compound's lipophilicity and may influence its biological activity by modifying electron-donating properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Notably, studies have shown that:
- Cell Line Studies : The compound has demonstrated efficacy against various cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. This suggests potential therapeutic applications in oncology.
- Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and leading to apoptosis in cancer cells.
Interaction with Biological Targets
The unique structural features of this compound allow it to interact with various biological molecules:
- Enzyme Modulation : The compound can modulate enzyme activity through covalent bonding with nucleophilic residues, which is relevant for drug design and enhancing the efficacy of therapeutic agents.
- Binding Affinity Studies : Investigations into its binding affinity to specific receptors involved in cancer pathways are ongoing, aiming to elucidate its potential roles in therapeutic contexts.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[(4-Methoxybenzyl)oxy]benzaldehyde | C15H14O3 | Methoxy group at a different position; anticancer potential. |
| 4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde | C16H18O4 | Similar structure but includes a methyl substitution. |
| 4-(4-Methoxyphenoxy)benzaldehyde | C14H12O3 | Lacks methoxybenzyl group; used in synthetic pathways. |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | C15H14ClO3 | Contains chlorine substituent; insights into SAR studies. |
This table highlights the differences in structural features that may influence biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have explored the biological implications of compounds related to this compound:
- In Vivo Studies : A case study demonstrated that similar compounds could reduce retinal vascular leakage in diabetic models, indicating potential applications beyond oncology .
- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the benzaldehyde structure can significantly impact biological activity, enhancing the understanding of how structural changes affect efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3-Methoxybenzyl)oxy]benzaldehyde, and how can reaction conditions be controlled to maximize yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Mitsunobu reaction. A common approach involves reacting 3-methoxybenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 6–12 hours . For etherification, dehydrating agents like POCl₃ or coupling reagents (e.g., DIAD/PPh₃ in Mitsunobu reactions) are effective. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of benzyl chloride to hydroxybenzaldehyde is typical) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR Analysis : ¹H NMR (CDCl₃) reveals diagnostic peaks: δ 9.85 ppm (aldehyde proton), δ 7.80–7.20 ppm (aromatic protons), and δ 3.80 ppm (methoxy group) . ¹³C NMR confirms the aldehyde carbon at ~190 ppm.
- X-ray Crystallography : Single-crystal studies (e.g., using Mo-Kα radiation) resolve bond angles and spatial arrangement of the methoxybenzyl and aldehyde groups, critical for confirming regiochemistry .
- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O ether) validate functional groups .
Advanced Research Questions
Q. How do electronic effects of the 3-methoxy substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Mechanistic Insights : The 3-methoxy group acts as an electron-donating group, activating the benzaldehyde ring toward electrophilic attack but deactivating adjacent positions. Computational studies (DFT at B3LYP/6-31G*) predict higher electron density at the para position relative to the methoxy group, favoring NAS at specific sites .
- Experimental Validation : Kinetic studies using Hammett plots (varying substituents) and monitoring reaction rates via HPLC can quantify substituent effects .
Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to targets (e.g., cytochrome P450 enzymes). The aldehyde group may form Schiff bases with lysine residues, while the methoxybenzyl moiety engages in hydrophobic interactions .
- MD Simulations : All-atom molecular dynamics (GROMACS) assess stability of ligand-protein complexes in aqueous environments, highlighting key hydrogen bonds and π-π stacking interactions .
Q. How can researchers resolve contradictions in reported biological activities between 3-methoxy and 4-methoxy isomers of this compound?
- Comparative Assays : Parallel testing of both isomers in enzyme inhibition assays (e.g., COX-2 or MAO-B) under identical conditions (pH 7.4, 37°C) clarifies structure-activity relationships. IC₅₀ values and kinetic parameters (Km, Vmax) quantify potency differences .
- Meta-Analysis : Systematic reviews of literature data (e.g., Web of Science, PubMed) identify trends in substituent effects on bioactivity, supported by QSAR models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
